α-Farnesene-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of d6-α-farnesene involves two main routes. The first route starts with the thermolysis of 2-geranyl-3-methylsulpholene, leading to unlabelled α-farnesene, which is then epoxidized and further processed through oxidative cleavage and Wittig elaboration, resulting in d6-α-farnesene. An alternative method involves selective epoxidation, oxidative cleavage, and Wittig elaboration of 2-geranyl-3-methylsulpholene, followed by thermal elimination to produce the title compound (Fielder & Rowan, 1994).

Molecular Structure Analysis

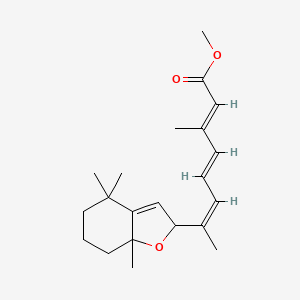

α-Farnesene's molecular structure is characterized by its conjugated diene system, which is crucial for its reactivity and interaction with other molecules. The d6 labeling of α-farnesene involves the replacement of hydrogen atoms with deuterium at specific positions in the molecule, which does not significantly alter its chemical structure but allows for detailed analytical studies through methods like NMR spectroscopy.

Chemical Reactions and Properties

α-Farnesene undergoes rapid autoxidation, forming various oxidation products, including conjugated triene hydroperoxides. These oxidation processes and their products play significant roles in the compound's behavior and stability in different environments. The study of d6-α-farnesene helps in understanding these reactions in a more nuanced manner (Anet, 1969).

Physical Properties Analysis

While specific details on the physical properties of d6-α-farnesene such as boiling point, melting point, and solubility are not directly provided, α-farnesene and its derivatives generally exhibit low solubility in water and high solubility in organic solvents. The deuterium labeling likely does not significantly affect these physical properties.

Chemical Properties Analysis

The chemical properties of α-farnesene-d6, similar to its non-labeled counterpart, include its ability to participate in various chemical reactions, such as addition reactions, due to its conjugated system. The presence of deuterium atoms makes it a valuable tool in studying the kinetics and mechanisms of these reactions, offering insights into how α-farnesene behaves chemically in different contexts.

- (Fielder & Rowan, 1994)

- (Anet, 1969)

Applications De Recherche Scientifique

Biosynthesis Enhancement in Yeast

α-Farnesene, a valuable sesquiterpene, has seen advancements in its biosynthesis through metabolic engineering in yeast strains like Yarrowia lipolytica and Pichia pastoris. These modifications have resulted in significant increases in α-farnesene production, demonstrating the yeast's potential as a chassis for heterologous biosynthesis of this compound for applications in various industries (Liu, Wei, Hua, & Liu, 2020; Yang, Nambou, Wei, & Hua, 2016; Chen, Xu, Zhang, & Liu, 2021).

Application in Postharvest Biology

α-Farnesene's synthesis and its subsequent degradation are correlated with the occurrence of superficial scald in stored apples. Research has focused on predicting α-farnesene content in apples during storage using near-infrared spectroscopy and understanding its relationship with ethylene production. This knowledge is crucial for postharvest management of fruits to prevent scald (Eisenstecken, Stürz, Robatscher, Huck, Zanella, & Oberhuber, 2016; Golding, Mcglasson, & Wyllie, 2001).

CO2 Conversion and Biofuel Application

α-Farnesene has been produced directly from CO2 in cyanobacteria like Synechococcus elongatus PCC 7942, showing its potential in sustainable chemical production. This method could contribute significantly to industries like food and pharmaceuticals by providing a green alternative to petroleum-derived α-farnesene (Lee, Lee, Lee, Um, Kim, Sim, Choi, & Woo, 2017).

Involvement in Plant Defense

Studies on the biosynthesis of α-farnesene in apple fruit have revealed its role in plant defense, particularly in relation to superficial scald and insect attraction. The regulation of α-farnesene biosynthesis by transcription factors such as MdMYC2 and MdERF3 in apples is crucial for understanding and potentially manipulating this pathway for agricultural benefits (Wang, Liu, Zhang, Liu, Hao, & Zhang, 2020).

Contribution to Ambient Aerosols

The oxidation of α-farnesene, particularly in the presence of NOx, leads to the formation of secondary organic aerosols (SOA). Understanding these reactions and their products is crucial for assessing the impact of α-farnesene emissions on air quality and the atmospheric environment (Jaoui, Lewandowski, Docherty, Corse, Lonneman, Offenberg, & Kleindienst, 2016).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

162189-16-4 |

|---|---|

Nom du produit |

α-Farnesene-d6 |

Formule moléculaire |

C₁₅H₁₈D₆ |

Poids moléculaire |

210.39 |

Synonymes |

(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)